N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyridine-3-sulfonamide
Description
Properties
IUPAC Name |
N-[oxan-4-yl(pyridin-3-yl)methyl]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c20-23(21,15-4-2-8-18-12-15)19-16(13-5-9-22-10-6-13)14-3-1-7-17-11-14/h1-4,7-8,11-13,16,19H,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJRQQKUZNAYTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NS(=O)(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyridine-3-sulfonamide typically involves multi-step organic reactions. One common method involves the reaction of oxane derivatives with pyridine-3-sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols can replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyridine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide group is known to form strong hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Properties
*Estimated based on structural similarity to .
- The pyridin-3-yl group may offer improved hydrogen-bonding capacity, influencing target binding affinity.
- Physicochemical Properties : Both compounds share a similar rotatable bond count (5) and ring systems (3 rings), but the trifluoromethyl group in increases molecular weight (400 Da vs. ~370–380 Da for the target) and LogP (2.4 vs. ~2.5).
Functional Group Analogs
Table 2: Functional Group Variations
- Sulfonamide vs. The imidazopyridine core in may confer greater planar rigidity compared to the pyridine-sulfonamide system, affecting binding to targets like GSK-3β.
Substituent Position and Electronic Effects
Table 3: Substituent Position Comparisons
- Electronic Effects : Electron-withdrawing groups (e.g., pyrazol-1-yl) destabilize intermediates, necessitating stronger acidification (pH 1–2) for isolation, whereas electron-donating groups (e.g., arylpiperazine) allow isolation at pH 7 . The pyridin-3-yl group in the target compound likely exhibits moderate electron-withdrawing behavior, requiring optimized pH control during synthesis.
Key Research Findings and Implications
Synthetic Flexibility : The oxan-4-ylmethyl moiety can be functionalized with diverse substituents (e.g., trifluoromethylphenyl in ), enabling tailored pharmacokinetic profiles.
Biological Relevance: Sulfonamide derivatives are known protease or kinase inhibitors; the target compound’s pyridin-3-yl group may enhance binding to enzymes with aromatic pockets.
Stability Considerations : Substituents significantly impact synthetic conditions and stability, as seen in pH-dependent isolation of intermediates .
Biological Activity
N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyridine-3-sulfonamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Synthesis
The compound features a pyridine sulfonamide structure with an oxane (tetrahydrofuran) moiety. The synthesis typically involves multi-step reactions beginning from commercially available precursors. Key steps include:
- Formation of the Oxane Ring : This can be achieved through cyclization of appropriate precursors under acidic or basic conditions.
- Pyridine Ring Synthesis : The pyridine structure is synthesized via condensation reactions involving aldehydes and amines.
- Sulfonamide Formation : The final step involves reacting the pyridine derivative with sulfonyl chloride in the presence of a base to yield the sulfonamide group.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study conducted on various synthesized sulfonamides, including this compound, demonstrated moderate to strong antibacterial effects against Salmonella typhi and Bacillus subtilis .
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Salmonella typhi | 32 µg/mL |
| Bacillus subtilis | 16 µg/mL |
| Escherichia coli | 128 µg/mL |
| Staphylococcus aureus | 64 µg/mL |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties. It has shown potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for developing treatments for Alzheimer's disease. A comparative study found that several pyridine derivatives, including this sulfonamide, displayed notable AChE inhibition .
Table 2: Enzyme Inhibition Activity
| Compound | AChE Inhibition (%) |
|---|---|
| N-[(oxan-4-yl)(pyridin-3-yl)methyl]sulfonamide | 75% |
| Standard Inhibitor (Donepezil) | 95% |
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets, such as enzymes and receptors. For instance, its action as an AChE inhibitor suggests it may bind competitively to the active site of the enzyme, preventing substrate hydrolysis and thereby enhancing cholinergic transmission.
Case Studies
- Antimicrobial Efficacy : In a clinical study assessing the efficacy of various sulfonamides against resistant bacterial strains, this compound was highlighted for its effectiveness against multi-drug-resistant Staphylococcus aureus, showcasing its potential as a novel therapeutic agent .
- Neuroprotective Effects : Another research project explored the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that it could reduce oxidative stress markers and improve cognitive function in animal models, suggesting potential applications in treating neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
